molecular formula C21H22O9 B15197338 1(4H)-Dibenzofuranone, 2,6-diacetyl-9-(acetyloxy)-4a,9b-dihydro-3,7-dihydroxy-4a-methoxy-8,9b-dimethyl- CAS No. 71368-51-9

1(4H)-Dibenzofuranone, 2,6-diacetyl-9-(acetyloxy)-4a,9b-dihydro-3,7-dihydroxy-4a-methoxy-8,9b-dimethyl-

Cat. No.: B15197338
CAS No.: 71368-51-9
M. Wt: 418.4 g/mol
InChI Key: CWWAWNMPYSUDKT-UHFFFAOYSA-N
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Description

1(4H)-Dibenzofuranone, 2,6-diacetyl-9-(acetyloxy)-4a,9b-dihydro-3,7-dihydroxy-4a-methoxy-8,9b-dimethyl- is a complex organic compound with a unique structure that includes multiple functional groups such as acetyl, acetyloxy, hydroxy, methoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(4H)-Dibenzofuranone, 2,6-diacetyl-9-(acetyloxy)-4a,9b-dihydro-3,7-dihydroxy-4a-methoxy-8,9b-dimethyl- involves multiple steps, typically starting with the preparation of the dibenzofuranone core. The acetylation and acetyloxy functional groups are introduced through specific reaction conditions involving acetic anhydride and catalysts. The hydroxy and methoxy groups are added through hydroxylation and methylation reactions, respectively .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1(4H)-Dibenzofuranone, 2,6-diacetyl-9-(acetyloxy)-4a,9b-dihydro-3,7-dihydroxy-4a-methoxy-8,9b-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield diketones, while reduction of the acetyl groups can produce diols .

Mechanism of Action

The mechanism of action of 1(4H)-Dibenzofuranone, 2,6-diacetyl-9-(acetyloxy)-4a,9b-dihydro-3,7-dihydroxy-4a-methoxy-8,9b-dimethyl- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the hydroxy and methoxy groups can form hydrogen bonds with active sites, while the acetyl groups can participate in acetylation reactions, affecting protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1(4H)-Dibenzofuranone, 2,6-diacetyl-9-(acetyloxy)-4a,9b-dihydro-3,7-dihydroxy-4a-methoxy-8,9b-dimethyl- is unique due to its combination of multiple functional groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

71368-51-9

Molecular Formula

C21H22O9

Molecular Weight

418.4 g/mol

IUPAC Name

(4,8-diacetyl-3,9-dihydroxy-5a-methoxy-2,9a-dimethyl-7-oxo-6H-dibenzofuran-1-yl) acetate

InChI

InChI=1S/C21H22O9/c1-8-16(26)14(10(3)23)18-15(17(8)29-11(4)24)20(5)19(27)13(9(2)22)12(25)7-21(20,28-6)30-18/h26-27H,7H2,1-6H3

InChI Key

CWWAWNMPYSUDKT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C(=C1OC(=O)C)C3(C(=C(C(=O)CC3(O2)OC)C(=O)C)O)C)C(=O)C)O

Origin of Product

United States

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